2-amino-1-cyclopropylpropan-1-one hydrochloride
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Overview
Description
2-amino-1-cyclopropylpropan-1-one hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-cyclopropylpropan-1-one hydrochloride typically involves the reaction of cyclopropyl ketones with amines under specific conditions. One common method involves the use of cyclopropyl methyl ketone as a starting material, which is then reacted with ammonia or primary amines in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to optimize reaction conditions and maximize efficiency. The final product is typically purified through crystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-cyclopropylpropan-1-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols or amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
2-amino-1-cyclopropylpropan-1-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-cyclopropylpropan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to changes in cellular processes and metabolic pathways, which may contribute to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-cyclopropylpropan-1-one
- 2-amino-1-cyclopropylpropan-1-one acetate
- 2-amino-1-cyclopropylpropan-1-one sulfate
Uniqueness
2-amino-1-cyclopropylpropan-1-one hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as higher solubility in water and enhanced stability compared to its analogs. These characteristics make it particularly suitable for certain applications in research and industry.
Properties
CAS No. |
2742657-80-1 |
---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.